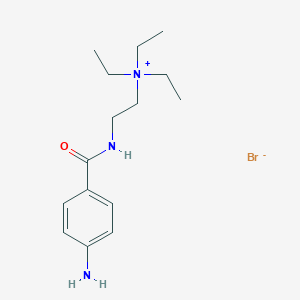
Ethylenebisacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethylenebisacrylamide (EBAA) is a chemical compound that is widely used in scientific research for a variety of purposes. It is a cross-linking agent that is commonly used in gel electrophoresis, a technique used to separate and analyze DNA, RNA, and proteins. EBAA is also used in the synthesis of hydrogels, which have a variety of applications in tissue engineering and drug delivery. In
Mécanisme D'action
Ethylenebisacrylamide acts as a cross-linking agent by forming covalent bonds between polymer chains. In gel electrophoresis, Ethylenebisacrylamide is used to cross-link polyacrylamide gels, which provides a matrix for the separation of biomolecules based on their size and charge. In hydrogels, Ethylenebisacrylamide is used to cross-link polymer chains to form a three-dimensional network that can absorb and retain large amounts of water.
Biochemical and Physiological Effects
Ethylenebisacrylamide is generally considered to be non-toxic and has low levels of cytotoxicity. However, it should be handled with care as it can cause skin and eye irritation. In gel electrophoresis, Ethylenebisacrylamide can affect the mobility of biomolecules based on their size and charge. In hydrogels, Ethylenebisacrylamide can affect the swelling behavior and mechanical properties of the hydrogel.
Avantages Et Limitations Des Expériences En Laboratoire
Ethylenebisacrylamide has several advantages for use in lab experiments. It is a highly efficient cross-linking agent that can be used in small quantities to achieve a high degree of cross-linking. It is also a relatively inexpensive reagent that is readily available from chemical suppliers. However, Ethylenebisacrylamide has some limitations for use in lab experiments. It can be difficult to dissolve in water, which can lead to clumping and uneven cross-linking. It can also affect the mobility of biomolecules in gel electrophoresis, which can complicate data interpretation.
Orientations Futures
There are several future directions for the use of Ethylenebisacrylamide in scientific research. One area of interest is the development of new hydrogels for tissue engineering and drug delivery. Researchers are exploring the use of Ethylenebisacrylamide in combination with other cross-linking agents to create hydrogels with specific properties such as mechanical strength and degradation rate. Another area of interest is the development of new methods for gel electrophoresis. Researchers are exploring the use of Ethylenebisacrylamide in combination with other reagents to improve the resolution and sensitivity of gel electrophoresis. Additionally, researchers are exploring the use of Ethylenebisacrylamide in other applications such as chromatography and microfluidics.
Méthodes De Synthèse
Ethylenebisacrylamide is synthesized by the reaction of acrylamide and ethylene glycol dimethacrylate (EGDMA) in the presence of a catalyst such as ammonium persulfate. The reaction proceeds via free radical polymerization, resulting in the formation of a cross-linked polymer.
Applications De Recherche Scientifique
Ethylenebisacrylamide is a versatile compound that is used in a variety of scientific research applications. It is commonly used as a cross-linking agent in gel electrophoresis, which is a technique used to separate and analyze DNA, RNA, and proteins. Ethylenebisacrylamide is also used in the synthesis of hydrogels, which have a variety of applications in tissue engineering and drug delivery.
Propriétés
Numéro CAS |
16783-47-4 |
|---|---|
Formule moléculaire |
AlCl4Cs |
Poids moléculaire |
132.16 g/mol |
Nom IUPAC |
ethenyl(phenyl)diazene |
InChI |
InChI=1S/C8H8N2/c1-2-9-10-8-6-4-3-5-7-8/h2-7H,1H2 |
Clé InChI |
IQIJRJNHZYUQSD-UHFFFAOYSA-N |
SMILES |
C=CN=NC1=CC=CC=C1 |
SMILES canonique |
C=CN=NC1=CC=CC=C1 |
Synonymes |
ETHYLENEBISACRYLAMIDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-[(2E,5E)-2-[[3-(2-carboxyethyl)-5-[(4-ethenyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[[(3Z)-3-ethylidene-4-methyl-5-oxopyrrol-2-yl]methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B231632.png)



![Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate](/img/structure/B231642.png)
![1-[5-(Fluoromethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B231650.png)
![N-{6-[(3-methylphenyl)sulfanyl]-3-pyridinyl}-N'-phenylurea](/img/structure/B231652.png)
![2-phenyl-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B231657.png)
